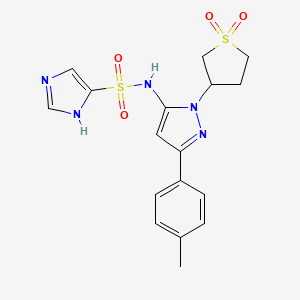

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide

CAS No.: 1170162-37-4

Cat. No.: VC7644048

Molecular Formula: C17H19N5O4S2

Molecular Weight: 421.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170162-37-4 |

|---|---|

| Molecular Formula | C17H19N5O4S2 |

| Molecular Weight | 421.49 |

| IUPAC Name | N-[2-(1,1-dioxothiolan-3-yl)-5-(4-methylphenyl)pyrazol-3-yl]-1H-imidazole-5-sulfonamide |

| Standard InChI | InChI=1S/C17H19N5O4S2/c1-12-2-4-13(5-3-12)15-8-16(21-28(25,26)17-9-18-11-19-17)22(20-15)14-6-7-27(23,24)10-14/h2-5,8-9,11,14,21H,6-7,10H2,1H3,(H,18,19) |

| Standard InChI Key | JGKIIKHZKSZXHZ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=NN(C(=C2)NS(=O)(=O)C3=CN=CN3)C4CCS(=O)(=O)C4 |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s architecture comprises three primary components:

-

Pyrazole ring: A five-membered heterocycle substituted at the 3-position with a p-tolyl group (4-methylphenyl) and at the 1-position with a 1,1-dioxidotetrahydrothiophene moiety.

-

Imidazole sulfonamide: A sulfonamide group (-SONH) attached to the 4-position of an imidazole ring, which is linked to the pyrazole via an amine bridge.

-

1,1-Dioxidotetrahydrothiophene: A saturated five-membered sulfur-containing ring with two sulfonyl oxygen atoms, contributing to the molecule’s polarity and potential hydrogen-bonding capacity .

The interplay of these groups creates a rigid, planar framework with multiple sites for intermolecular interactions, a hallmark of bioactive small molecules.

Physicochemical Properties

Key physicochemical parameters derived from computational and experimental studies include:

These properties suggest moderate lipophilicity, balanced by polar functional groups, which may facilitate membrane permeability while retaining solubility in aqueous environments—a critical balance for drug-like molecules.

Synthesis and Characterization

Analytical Characterization

The compound’s purity and structure are typically verified using:

-

Nuclear Magnetic Resonance (NMR): - and -NMR confirm the presence of aromatic protons (δ 7.2–8.1 ppm for pyrazole and imidazole), methyl groups (δ 2.3 ppm for p-tolyl), and sulfolane protons (δ 3.1–3.7 ppm) .

-

High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 421.49 [M+H] corroborates the molecular formula.

-

Infrared Spectroscopy (IR): Stretching vibrations at 1340 cm (S=O) and 1150 cm (C-N) confirm sulfonamide and heterocyclic linkages .

Biological Activities and Mechanistic Insights

Hypothesized Targets

The compound’s structural analogs exhibit activity against:

-

Carbonic Anhydrases: Sulfonamides are classical inhibitors of these enzymes, which regulate pH and ion transport.

-

Cytochrome P450 Enzymes: Imidazole derivatives often interact with heme-containing monooxygenases, modulating drug metabolism .

-

Bacterial Dihydropteroate Synthase (DHPS): A target of sulfa drugs, suggesting potential antimicrobial applications.

Structure-Activity Relationships (SAR)

-

Sulfolane Moiety: Enhances water solubility and may engage in hydrogen bonding with target proteins .

-

p-Tolyl Group: Increases lipophilicity, potentially improving membrane penetration.

-

Imidazole Sulfonamide: Serves as a zinc-binding group in metalloenzyme inhibition .

Comparative Analysis with Related Compounds

The target compound’s unique sulfolane and imidazole combination may offer a broader target profile compared to simpler sulfonamides .

Future Directions and Applications

Drug Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume